molecular formula C36H60O10 B1436153 Notoginsenoside T1 CAS No. 343962-53-8

Notoginsenoside T1

Cat. No. B1436153
M. Wt: 652.9 g/mol
InChI Key: OUICDHFBMJCDTL-GHRIWEEISA-N
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Description

Notoginsenoside T1 belongs to the class of organic compounds known as triterpenoids . These are terpene molecules containing six isoprene units . Notoginsenoside T1 is an extremely weak basic (essentially neutral) compound .


Synthesis Analysis

The synthesis of Notoginsenoside T1 is linked to the development of Panax notoginseng taproots . The significant accumulation of triterpenoid saponins in 2- and 3-year-old taproots was highly correlated with the up-regulated expression of cytochrome P450s and uridine diphosphate-dependent glycosyltransferases genes .


Chemical Reactions Analysis

Notoginsenoside T1 is involved in various chemical reactions. For instance, it has been found to protect against myocardial ischemia/reperfusion injury by suppressing the activity of TAK1, subsequently inhibiting JNK/p38 signaling and attenuating cardiomyocyte apoptosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of Notoginsenoside T1 include a molecular formula of C36H60O10 and a molecular weight of 652.9 .

Scientific Research Applications

Cardiovascular Health

Notoginsenoside R1 (NG-R1), a key component of Panax notoginseng, exhibits significant cardiovascular protective properties. Studies have demonstrated its role in attenuating cardiac dysfunction, particularly in conditions like endotoxemia and ischemia-reperfusion (I/R) injury. This effect is attributed to its anti-inflammatory, antioxidative, and anti-apoptotic properties, as well as its ability to modulate signaling pathways like estrogen receptor activation and PI3K/Akt (Sun et al., 2013), (Tong et al., 2019).

Renal Protection

Notoginsenoside R1 has been found to offer protective effects against renal ischemia-reperfusion injury. It achieves this by suppressing inflammatory cytokine production, reducing oxidative stress, and improving kidney markers, indicating its potential as a drug candidate for renal dysfunction treatment (Fan et al., 2020).

Neuroprotective Effects

In the context of neuroprotection, notoginsenoside R1 has shown promise in preventing glutamate neurotoxicity mediated by NMDA receptors. It protects neurons from cell death and mitigates damage in neurological systems, hinting at its potential application in treating neurodegenerative diseases (Gu et al., 2009).

Anti-Inflammatory Properties

Notoginsenoside R1 exhibits robust anti-inflammatory properties, as seen in its effects on inflammatory bowel disease. By activating specific receptors like the pregnane X receptor and modulating proinflammatory gene expression, it provides therapeutic potential for inflammatory conditions (Zhang et al., 2015).

Cancer Treatment

Metabolic and Gastrointestinal Health

Research also indicates its applications in metabolic health and gastrointestinal protection. Notoginsenoside R1 has shown effects on bone metabolism regulation, liver protection, and gastrointestinal health, further underscoring its versatile therapeutic potential (Liu et al., 2020).

Hypertension Management

Finally, notoginsenoside R1 has been investigated for its role in managing hypertension. It appears to reduce blood pressure in spontaneously hypertensive rats, possibly through mechanisms involving long non-coding RNA AK094457, suggesting its utility in cardiovascular disease management (Yang et al., 2015).

Safety And Hazards

Notoginsenoside T1 is harmful if swallowed . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Future research on Notoginsenoside T1 could focus on its potential therapeutic effects on various diseases. For instance, it has been suggested that Notoginsenoside R1, a similar compound, could offer new directions for organ protection following sepsis . Additionally, the biocatalytic system employed in the synthesis of Notoginsenoside T1 could provide lead compounds or drug candidates to alleviate myocardial injury caused by doxorubicin .

properties

IUPAC Name

2-[[17-[(E)-4-(3,3-dimethyloxiran-2-yl)-4-hydroxybut-2-en-2-yl]-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O10/c1-17(13-20(39)30-33(4,5)46-30)18-9-12-35(7)25(18)19(38)14-23-34(6)11-10-24(40)32(2,3)29(34)21(15-36(23,35)8)44-31-28(43)27(42)26(41)22(16-37)45-31/h13,18-31,37-43H,9-12,14-16H2,1-8H3/b17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUICDHFBMJCDTL-GHRIWEEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(C1C(O1)(C)C)O)/C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Notoginsenoside T1

CAS RN

343962-53-8
Record name Notoginsenoside T1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039049
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
21
Citations
RW Teng, HZ Li, DZ Wang, CR Yang - Helvetica chimica acta, 2004 - Wiley Online Library
… For notoginsenoside T1 (1), a molecular formula of C36H60O10 was derived by FABand HR… of ginsenoside Rh4 [18], the structure of notoginsenoside T1 (1) was established as (3β,6α,…
Number of citations: 55 onlinelibrary.wiley.com
D Dou, W Li, N Guo, R Fu, Y Pei, K Koike… - Chemical and …, 2006 - jstage.jst.go.jp
… When comparing the 1H- and 13C-NMR data of 1 with those of notoginsenoside T1,12) a known saponin from P. notoginseng with the structure differing from 1 by lacking an a-L-…
Number of citations: 33 www.jstage.jst.go.jp
R Teng, H Li, J Chen, D Wang, Y He… - Magnetic Resonance in …, 2002 - Wiley Online Library
… We have reported two new glycosides, notoginsenoside-T1 and -T213 and six protopanaxadiol glycosides from the mild acid hydrolysis products of root crude saponins of P. …
Q Yi-Jun, JH Shang, D Wang… - Natural Products …, 2018 - search.proquest.com
… notoginseng, named as notoginsenoside T1-T5 (126, 127, 80, 128, 129) [26], (20S/R)-notoginsenoside Ft1 (19, 37) and notoginsenoside Ft2-Ft3 (38, 39) [27]. While a series of …
Number of citations: 1 search.proquest.com
T Li, M Zhang, Z Tan, J Miao, Y He… - Journal of …, 2022 - Wiley Online Library
Jigucao capsule is a well‐known Chinese patent medicine for the treatment of acute and chronic hepatitis and cholecystitis. The chemical components of Jigucao capsule were not clear …
J Khan, MI Tousif, M Saleem, M Nazir, S Touseef… - Industrial Crops and …, 2021 - Elsevier
Moringa oleifera Lam. is a fast-growing deciduous tree native to the subcontinent with a wide array of uses. It is used as food plant by human and animals. Since it contains beneficial …
Number of citations: 9 www.sciencedirect.com
W Yang, Y Hu, W Wu, M Ye, D Guo - Phytochemistry, 2014 - Elsevier
The Panax genus is a crucial source of natural medicines that has benefited human health for a long time. Three valuable medicinal herbs, namely Panax ginseng, Panax quinquefolius…
Number of citations: 278 www.sciencedirect.com
R Dai, X Ma, R Dingkao, C Huang, Y La, X Li… - Frontiers in …, 2023 - frontiersin.org
… The second cluster mainly includes 10 metabolites including Notoginsenoside T1, 6-Hydroxyhexanoic acid, N-acetyl-L-glutamate5-semi aldehyde, and L-Carnitine. The third cluster …
Number of citations: 5 www.frontiersin.org
M Abdelrahman, S Jogaiah - Bioactive Molecules in Plant Defense, 2020 - Springer
Saponins are a large group of bioactive compounds which are present in most of the medicinal and crop plant species. Saponin compounds are characterized by antimicrobial and …
Number of citations: 3 link.springer.com
LW Qi, CZ Wang, CS Yuan - Natural product reports, 2011 - pubs.rsc.org
Covering: January 2000 to September 2010 Ginseng occupies a prominent position in the list of best-selling natural products in the world. Because of its complex constituents, …
Number of citations: 363 pubs.rsc.org

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